
4-(3-Ethylpyrrolidin-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethylpyrrolidin-3-yl)morpholine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a research chemical primarily used in various scientific studies and industrial applications. The compound features a morpholine ring fused with a pyrrolidine ring, making it a unique structure in the realm of heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylpyrrolidin-3-yl)morpholine typically involves the reaction of ethyl-substituted pyrrolidine with morpholine under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with the ethyl-substituted pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of catalysts and specific solvents can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Ethylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(3-Ethylpyrrolidin-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Ethylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
Morpholine: Contains only the morpholine ring without the pyrrolidine fusion.
4-(4-Ethylpyrrolidin-3-yl)morpholine: Similar structure but with different substitution patterns.
Uniqueness
4-(3-Ethylpyrrolidin-3-yl)morpholine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and stability are required .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
4-(3-ethylpyrrolidin-3-yl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-2-10(3-4-11-9-10)12-5-7-13-8-6-12/h11H,2-9H2,1H3 |
Clave InChI |
YVHHBDGVJBRFLB-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCNC1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)

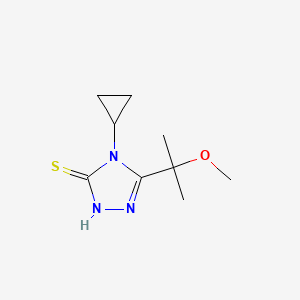
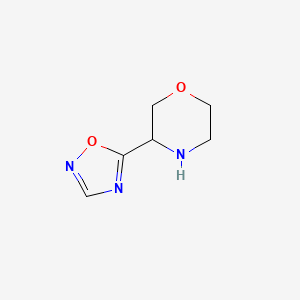
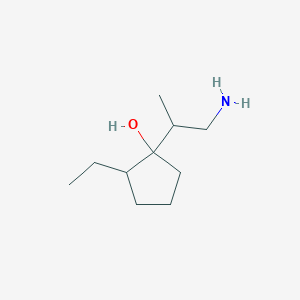
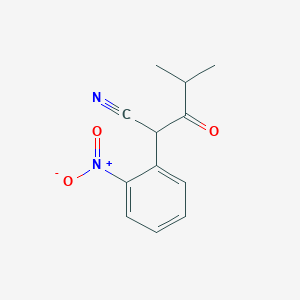
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13198160.png)
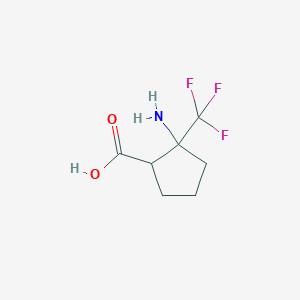
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
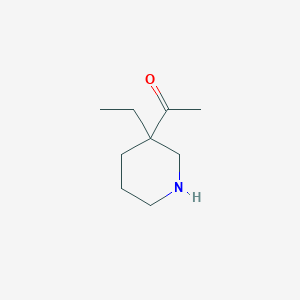
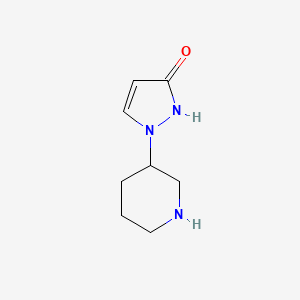
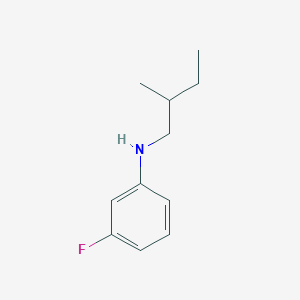
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)
